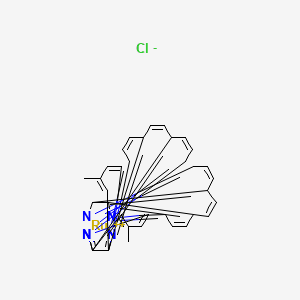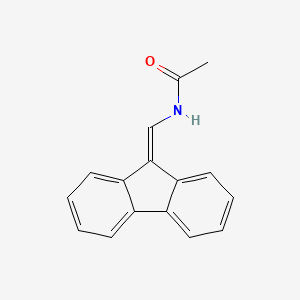
N-((9H-Fluoren-9-ylidene)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((9H-Fluoren-9-ylidene)methyl)acetamide is an organic compound characterized by the presence of a fluorenylidene group attached to an acetamide moiety. This compound is notable for its unique structural features, which include a fluorenylidene group that imparts rigidity and planarity, making it an interesting subject for various chemical and material science studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((9H-Fluoren-9-ylidene)methyl)acetamide typically involves the condensation of fluorenone with acetamide under acidic or basic conditions. One common method is the reaction of fluorenone with acetamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on maximizing yield while minimizing by-products and waste.
化学反応の分析
Types of Reactions
N-((9H-Fluoren-9-ylidene)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The fluorenylidene group can be oxidized to form fluorenone derivatives.
Reduction: Reduction of the fluorenylidene group can yield fluorenylmethyl derivatives.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields fluorenone derivatives, while reduction can produce fluorenylmethyl compounds. Substitution reactions can lead to a variety of substituted acetamide derivatives.
科学的研究の応用
N-((9H-Fluoren-9-ylidene)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying molecular interactions and binding affinities in biological systems.
Industry: Utilized in the production of advanced materials, including polymers and organic semiconductors.
作用機序
The mechanism by which N-((9H-Fluoren-9-ylidene)methyl)acetamide exerts its effects is largely dependent on its interaction with molecular targets. The fluorenylidene group can engage in π-π stacking interactions, while the acetamide moiety can form hydrogen bonds with various biological molecules. These interactions can influence the compound’s binding affinity and specificity, making it a valuable tool in molecular recognition studies.
類似化合物との比較
Similar Compounds
- N-(9-Methyl-9H-fluoren-2-yl)acetamide
- N-(9-Ethyl-9H-fluoren-2-yl)acetamide
- N-(9-Isopropyl-9H-fluoren-2-yl)acetamide
Uniqueness
N-((9H-Fluoren-9-ylidene)methyl)acetamide is unique due to the presence of the fluorenylidene group, which imparts distinct electronic and steric properties. This makes it different from other fluorenyl derivatives, which may lack the same level of rigidity and planarity. These unique features contribute to its specific reactivity and applications in various fields.
特性
CAS番号 |
890-37-9 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
N-(fluoren-9-ylidenemethyl)acetamide |
InChI |
InChI=1S/C16H13NO/c1-11(18)17-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10H,1H3,(H,17,18) |
InChIキー |
SHEDMMHYMHLVCT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC=C1C2=CC=CC=C2C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B13131890.png)
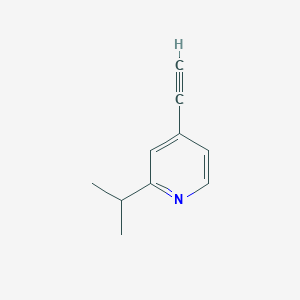


![6-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B13131925.png)
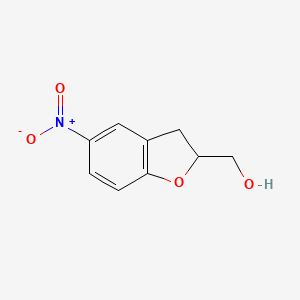

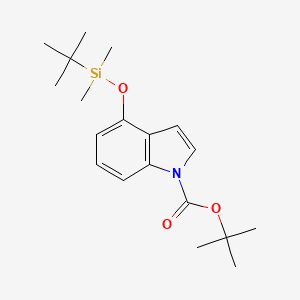

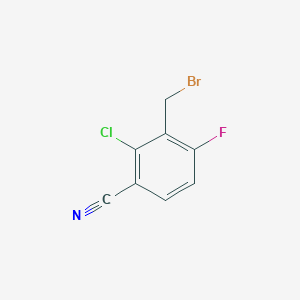
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)

